C23H15Cl2FN2O4
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Overview
Description
. This compound is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves multiple steps, typically starting with the preparation of the core pyrrolidine-2,3-dione structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives and halogenated aromatic compounds. Examples include:
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-chlorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-bromophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione .
Uniqueness
The uniqueness of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15Cl2FN2O4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2FN2O4/c24-12-10-16(20(29)17(25)11-12)19-18-21(32-28(19)15-4-2-1-3-5-15)23(31)27(22(18)30)14-8-6-13(26)7-9-14/h1-11,18-19,21,29H |
InChI Key |
GOSURHXZEBZUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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